molecular formula C12H22O6 B1620167 Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol CAS No. 60836-39-7

Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol

Cat. No.: B1620167
CAS No.: 60836-39-7
M. Wt: 262.3 g/mol
InChI Key: LAPFJMQNWAIFKE-UHFFFAOYSA-N
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Description

Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, is a type of polyester that is synthesized from butanedioic acid (also known as succinic acid) and 1,4-cyclohexanedimethanol. This compound is known for its excellent thermal and mechanical properties, making it a valuable material in various industrial applications. The polymer is biodegradable and can be derived from renewable resources, which makes it an environmentally friendly alternative to traditional petroleum-based polyesters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, polymer with 1,4-cyclohexanedimethanol, typically involves a melt polycondensation reaction. In this process, butanedioic acid and 1,4-cyclohexanedimethanol are heated together in the presence of a catalyst, such as titanium tetrabutoxide, at temperatures ranging from 180°C to 220°C . The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The resulting polymer is then purified and characterized using techniques such as gel permeation chromatography and nuclear magnetic resonance spectroscopy .

Industrial Production Methods

On an industrial scale, the production of this polymer involves similar melt polycondensation techniques but with optimized conditions to ensure high yield and quality. The process may include additional steps such as solid-state polymerization to increase the molecular weight of the polymer . The use of bio-based feedstocks for the production of butanedioic acid and 1,4-cyclohexanedimethanol further enhances the sustainability of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol, primarily undergoes hydrolysis and thermal degradation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the polymer into its monomeric units . Thermal degradation involves the breakdown of the polymer at elevated temperatures, resulting in the formation of smaller molecular weight fragments .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

CAS No.

60836-39-7

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

IUPAC Name

butanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol

InChI

InChI=1S/C8H16O2.C4H6O4/c9-5-7-1-2-8(6-10)4-3-7;5-3(6)1-2-4(7)8/h7-10H,1-6H2;1-2H2,(H,5,6)(H,7,8)

InChI Key

LAPFJMQNWAIFKE-UHFFFAOYSA-N

SMILES

C1CC(CCC1CO)CO.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CC(CCC1CO)CO.C(CC(=O)O)C(=O)O

Origin of Product

United States

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